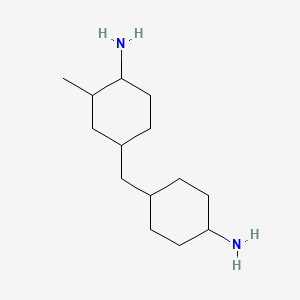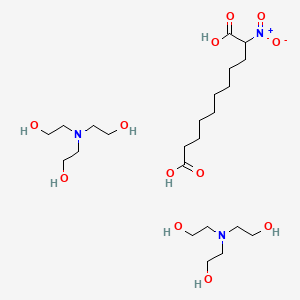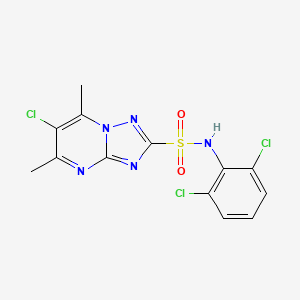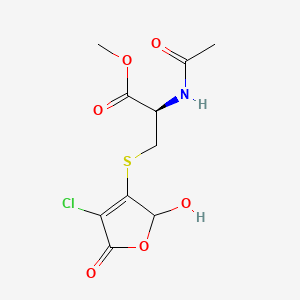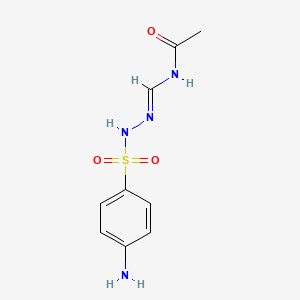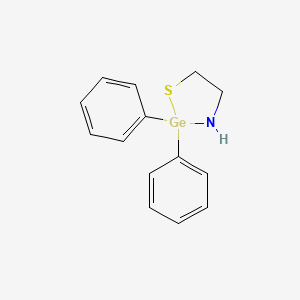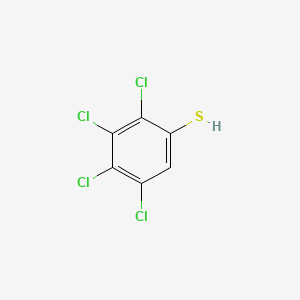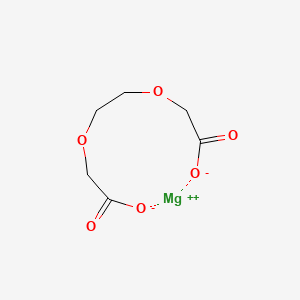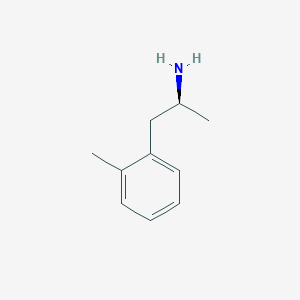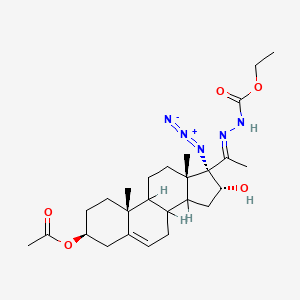
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate is a synthetic organic compound with the molecular formula C26H39N5O5 It is characterized by its complex structure, which includes an azido group, hydroxyl group, and acetoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Acetylation: Introduction of the acetoxy group at the 3beta position.
Azidation: Introduction of the azido group at the 17 position.
Hydroxylation: Introduction of the hydroxyl group at the 16alpha position.
Carbazate Formation: Formation of the carbazate moiety at the 20 position.
Each of these steps requires specific reagents and conditions, such as acetic anhydride for acetylation, sodium azide for azidation, and appropriate oxidizing or reducing agents for hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azido group may yield an amine.
科学的研究の応用
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group may participate in click chemistry reactions, while the hydroxyl and acetoxy groups can form hydrogen bonds or undergo hydrolysis. These interactions can modulate biological pathways and result in various effects.
類似化合物との比較
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate can be compared with similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Similar biological activity but different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
63973-99-9 |
|---|---|
分子式 |
C26H39N5O5 |
分子量 |
501.6 g/mol |
IUPAC名 |
[(3S,10R,13S,16R,17R)-17-azido-17-[(E)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-16-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H39N5O5/c1-6-35-23(34)29-28-15(2)26(30-31-27)22(33)14-21-19-8-7-17-13-18(36-16(3)32)9-11-24(17,4)20(19)10-12-25(21,26)5/h7,18-22,33H,6,8-14H2,1-5H3,(H,29,34)/b28-15+/t18-,19?,20?,21?,22+,24-,25-,26+/m0/s1 |
InChIキー |
MCZQQHKOLGEDPS-XSQZIVNASA-N |
異性体SMILES |
CCOC(=O)N/N=C(\C)/[C@]1([C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)N=[N+]=[N-] |
正規SMILES |
CCOC(=O)NN=C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



